An In-depth Technical Guide to 3-Chloro-4-(hydroxymethyl)benzoic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Chloro-4-(hydroxymethyl)benzoic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 3-Chloro-4-(hydroxymethyl)benzoic acid, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited publicly available experimental data for this specific compound, this guide will also draw logical comparisons with its close structural analog, 3-Chloro-4-hydroxybenzoic acid, to provide a broader context for researchers.
Core Identification and Physicochemical Properties
3-Chloro-4-(hydroxymethyl)benzoic acid is a substituted benzoic acid derivative. Its core structure consists of a benzene ring substituted with a carboxylic acid group, a chlorine atom, and a hydroxymethyl group.
Table 1: Physicochemical Properties of 3-Chloro-4-(hydroxymethyl)benzoic acid and its Structural Analog
| Property | 3-Chloro-4-(hydroxymethyl)benzoic acid | 3-Chloro-4-hydroxybenzoic acid |
| CAS Number | 1594779-14-2[1] | 3964-58-7[2] |
| Molecular Formula | C₈H₇ClO₃[3] | C₇H₅ClO₃[2] |
| Molecular Weight | 186.59 g/mol [1][4] | 172.57 g/mol [2] |
| Melting Point | Data not available | 171-173 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Predicted XlogP | 1.4[3] | 2.3 |
| Appearance | Data not available | White to beige crystalline powder[2] |
Structural and Spectroscopic Information
The key structural feature of 3-Chloro-4-(hydroxymethyl)benzoic acid is the presence of the hydroxymethyl (-CH₂OH) group at the 4-position, which distinguishes it from the more commonly documented 3-Chloro-4-hydroxybenzoic acid. This seemingly minor difference can significantly impact the compound's reactivity, solubility, and biological activity.
While specific spectral data for 3-Chloro-4-(hydroxymethyl)benzoic acid is not widely published, one could predict the following characteristic signals in its NMR and IR spectra:
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¹H NMR: Signals corresponding to the aromatic protons, a singlet for the benzylic protons of the hydroxymethyl group, and broad singlets for the hydroxyl and carboxylic acid protons.
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¹³C NMR: Resonances for the seven aromatic carbons (five CH and two quaternary) and one for the benzylic carbon.
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IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and C-Cl stretching frequencies.
Synthesis of Chloro-Substituted Benzoic Acids: A General Overview
While a specific, validated protocol for the synthesis of 3-Chloro-4-(hydroxymethyl)benzoic acid is not readily found in peer-reviewed literature, general methods for the synthesis of chloro-substituted benzoic acids can be adapted. Common strategies include the oxidation of corresponding toluenes, Sandmeyer reactions of anilines, and hydrolysis of benzotrichlorides.[5]
A plausible synthetic route to 3-Chloro-4-(hydroxymethyl)benzoic acid could involve the selective oxidation of the methyl group of 3-chloro-4-methylbenzyl alcohol or the reduction of the corresponding aldehyde or ester.
A related patent describes a one-step synthesis of 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde using a Lewis acid catalyst, which could potentially be adapted.[6] Another patent details the synthesis of 4-chloromethyl benzoic acid chlorides from 4-hydroxymethyl-benzoic acids using oxalyl chloride or thionyl chloride.[7]
Proposed Synthetic Pathway
The following diagram illustrates a hypothetical, multi-step synthesis of 3-Chloro-4-(hydroxymethyl)benzoic acid starting from a commercially available precursor. This pathway is based on established organic chemistry reactions but has not been experimentally validated for this specific target molecule.
Caption: Proposed multi-step synthesis of 3-Chloro-4-(hydroxymethyl)benzoic acid.
Potential Applications and Research Interest
Substituted benzoic acids are crucial building blocks in the synthesis of a wide range of biologically active molecules. The structural analog, 3-Chloro-4-hydroxybenzoic acid, is a known intermediate in the development of pharmaceuticals, such as anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals like herbicides and fungicides.[2] It is also used in the polymer industry and as a reagent in analytical chemistry.[2]
Given these applications for the "hydroxy" analog, it is reasonable to hypothesize that 3-Chloro-4-(hydroxymethyl)benzoic acid could serve as a valuable intermediate in several areas:
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Drug Discovery: The hydroxymethyl group can be a site for further functionalization, allowing for the synthesis of ester or ether derivatives with potentially novel pharmacological properties. It could be a precursor for creating libraries of compounds for screening against various biological targets.
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Materials Science: The bifunctional nature of the molecule (a carboxylic acid and an alcohol) makes it a potential monomer for the synthesis of specialty polyesters or other polymers with unique properties.
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Agrochemicals: Similar to its analog, it could be a precursor for new herbicides or fungicides.
The biosynthesis of 3-chloro-4-hydroxybenzoic acid has been studied in the cyanobacterium Fischerella ambigua, where it serves as a precursor to polychlorinated aromatic compounds.[8][9] This highlights the natural occurrence of this structural motif and its relevance in biochemical pathways.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Chloro-4-(hydroxymethyl)benzoic acid is not widely available. Therefore, it is imperative to handle this compound with the utmost care, assuming it may be hazardous. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
For the structural analog, 3-Chloro-4-hydroxybenzoic acid, the GHS hazard statements indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is prudent to assume that 3-Chloro-4-(hydroxymethyl)benzoic acid may have a similar hazard profile.
General Laboratory Workflow for Handling Novel Compounds
The following diagram outlines a standard workflow for receiving, handling, and characterizing a novel or poorly documented chemical like 3-Chloro-4-(hydroxymethyl)benzoic acid.
Caption: Standard workflow for handling and characterizing a novel chemical compound.
Conclusion
3-Chloro-4-(hydroxymethyl)benzoic acid represents a potentially valuable but currently under-documented chemical entity. Its structural similarity to the well-characterized 3-Chloro-4-hydroxybenzoic acid suggests a range of possible applications in pharmaceuticals, agrochemicals, and materials science. However, the lack of comprehensive experimental data necessitates a cautious and thorough approach by researchers. Any work with this compound should begin with rigorous characterization and adherence to strict safety protocols. This guide serves as a foundational resource, highlighting both the known aspects of this molecule and the existing knowledge gaps, thereby pointing the way for future research and development.
References
-
PubChem. Methyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of 3-Chloro-4-hydroxybenzoic acid (CAS 3964-58-7). [Link]
- Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.
-
PubChemLite. 3-chloro-4-(hydroxymethyl)benzoic acid (C8H7ClO3). [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis. [Link]
-
R Discovery. In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis. [Link]
- Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
CP Lab Safety. 3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid, 1 mg. [Link]
- Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
-
PubChem. 3-Chloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. 3-Chloro-4-(hydroxymethyl)benzoic acid - [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - 3-chloro-4-(hydroxymethyl)benzoic acid (C8H7ClO3) [pubchemlite.lcsb.uni.lu]
- 4. Methyl 3-chloro-4-hydroxybenzoate | C8H7ClO3 | CID 77580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 7. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]
- 8. In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. discovery.researcher.life [discovery.researcher.life]
